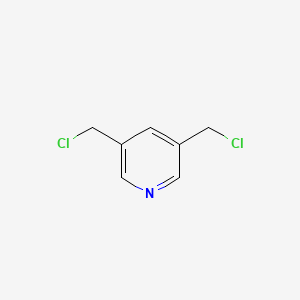

3,5-Bis(chloromethyl)pyridine

CAS No.: 41711-38-0

Cat. No.: VC2361131

Molecular Formula: C7H7Cl2N

Molecular Weight: 176.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41711-38-0 |

|---|---|

| Molecular Formula | C7H7Cl2N |

| Molecular Weight | 176.04 g/mol |

| IUPAC Name | 3,5-bis(chloromethyl)pyridine |

| Standard InChI | InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 |

| Standard InChI Key | FOACBKSGGBYXOG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1CCl)CCl |

| Canonical SMILES | C1=C(C=NC=C1CCl)CCl |

Introduction

Chemical Identity and Structure

3,5-Bis(chloromethyl)pyridine is a pyridine derivative featuring two chloromethyl (-CH₂Cl) groups at the 3- and 5-positions of the pyridine ring. This structural arrangement gives the compound unique reactivity patterns and makes it valuable in various synthetic pathways.

Basic Identification

| Parameter | Information |

|---|---|

| CAS Registry Number | 41711-38-0 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| PubChem CID | 13523322 |

| Synonyms | Pyridine,3,5-bis(chloromethyl)- (9CI); Rupatadine impurity 9 |

The compound consists of a pyridine ring with two chloromethyl groups attached at the meta positions relative to the nitrogen atom. This arrangement contributes to its electrophilic reactivity, particularly through the reactive chloromethyl groups .

Structural Features

The 3,5-bis(chloromethyl)pyridine molecule features an electron-deficient pyridine core with two chloromethyl groups positioned symmetrically. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can participate in various reactions, particularly coordination with transition metals .

The chloromethyl groups serve as reactive centers for nucleophilic substitution reactions, making this compound valuable as a bifunctional linker in organic synthesis. The 3,5-positioning pattern creates a distinct reactivity profile compared to other isomers such as 2,5-bis(chloromethyl)pyridine or 2,6-bis(chloromethyl)pyridine .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,5-bis(chloromethyl)pyridine is essential for its effective application in research and industrial processes.

Physical Properties

The compound is typically stored at 2-8°C to maintain stability and prevent degradation over time .

Chemical Properties

3,5-Bis(chloromethyl)pyridine exhibits several important chemical properties that define its reactivity:

-

Electrophilicity: The chloromethyl groups are highly electrophilic and readily undergo nucleophilic substitution reactions.

-

Acidity: The compound has a predicted pKa value of 3.68±0.20, indicating moderate acidity of the pyridine nitrogen in aqueous solutions .

-

Coordination ability: The nitrogen atom in the pyridine ring can coordinate with various metals, making it useful in coordination chemistry applications.

-

Bifunctional reactivity: The presence of two equivalent chloromethyl groups allows for symmetrical functionalization and application as a cross-linking agent .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3,5-bis(chloromethyl)pyridine, each with specific advantages depending on the scale and application requirements.

Traditional Synthesis

Traditional synthesis of 3,5-bis(chloromethyl)pyridine often involves the chlorination of 3,5-dimethylpyridine. This can be achieved through radical chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .

Alternative Synthesis Routes

Alternative approaches include:

-

From carboxylic acid derivatives: Reduction of 3,5-pyridinedicarboxylic acid to the corresponding dimethanol derivative, followed by chlorination using thionyl chloride or similar reagents.

-

One-pot synthesis: Direct chloromethylation of pyridine using formaldehyde and hydrochloric acid under controlled conditions.

-

Coupling reactions: As described in the literature, reagents such as 1,1′-carbonyldiimidazole (CDI), 1,1′-thiocarbonyldiimidazole (TCDI), and pyridinedicarbonyl chloride can be used in various coupling reactions to produce derivatives containing the 3,5-bis(chloromethyl)pyridine structure .

Applications in Chemical Synthesis

3,5-Bis(chloromethyl)pyridine serves as a versatile building block in various synthetic applications, particularly in pharmaceutical development and materials science.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of several pharmaceutical compounds, including:

-

Rupatadine derivatives: 3,5-Bis(chloromethyl)pyridine is identified as an impurity (Rupatadine impurity 9) in the synthesis of Rupatadine, an antihistamine medication used to treat allergies .

-

Antimalarial compounds: The compound has been utilized in the synthesis of bis(8-aminoquinolines) linked through cationic amino acids, which have shown potential as antimalarial agents .

Coordination Chemistry

The pyridine nitrogen atom in 3,5-bis(chloromethyl)pyridine can coordinate with various transition metals, making it valuable in the synthesis of coordination complexes with catalytic and material science applications. For example:

-

Metal complexes: The compound can form complexes with metals such as copper, as seen in the synthesis of metal complexes with related pyridine derivatives .

-

Ligand precursor: It serves as a precursor for synthesizing more complex ligands for coordination chemistry applications .

Polymer Chemistry

The bifunctional nature of 3,5-bis(chloromethyl)pyridine makes it suitable for polymer applications:

-

Cross-linking agent: The two chloromethyl groups can participate in cross-linking reactions in polymer synthesis.

-

Functional material precursor: The compound can be incorporated into polymer structures to introduce pyridine functionality with specific electronic or chemical properties.

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 3,5-bis(chloromethyl)pyridine and its derivatives, ensuring purity and structural confirmation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The proton signals for the chloromethyl groups typically appear around 4.5-4.7 ppm, while the aromatic protons of the pyridine ring show characteristic patterns between 7.5-9.0 ppm .

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, with C-Cl stretching vibrations typically occurring around 600-800 cm⁻¹.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity determination and quantitative analysis of 3,5-bis(chloromethyl)pyridine. These methods are particularly important in pharmaceutical applications where high purity is required.

Recent Research and Future Directions

Recent research involving 3,5-bis(chloromethyl)pyridine has expanded its applications across multiple disciplines.

Antimicrobial and Antiprotozoal Research

Studies have investigated the potential of 3,5-bis(chloromethyl)pyridine derivatives in developing antimicrobial and antiprotozoal agents. The compound has been incorporated into structures that exhibit activity against various pathogens, including malaria parasites .

Materials Science Applications

Emerging research explores the use of 3,5-bis(chloromethyl)pyridine in developing functional materials with specific electronic, optical, or catalytic properties. Its ability to form coordination complexes with transition metals makes it particularly valuable in this context .

Future Research Directions

Several promising research directions include:

-

Catalytic applications: Development of new catalytic systems based on 3,5-bis(chloromethyl)pyridine-metal complexes.

-

Drug delivery systems: Incorporation into polymer structures for controlled release drug delivery.

-

Sensor development: Utilization in chemical sensors for metal ion detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume